molecular formula C14H16FN3O2 B11729032 2-({[1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-yl]amino}methyl)benzoic acid CAS No. 1856084-65-5

2-({[1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-yl]amino}methyl)benzoic acid

Cat. No.: B11729032
CAS No.: 1856084-65-5
M. Wt: 277.29 g/mol
InChI Key: YJYVTZYGLAJQNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({[1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-yl]amino}methyl)benzoic acid is an organic compound that features a benzoic acid moiety linked to a pyrazole ring via an amino methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-yl]amino}methyl)benzoic acid typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated systems to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-({[1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-yl]amino}methyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzoic acid moiety or the pyrazole ring, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-({[1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-yl]amino}methyl)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 2-({[1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-yl]amino}methyl)benzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({[1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-yl]amino}methyl)benzoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzoic acid moiety with a fluoroethyl-substituted pyrazole ring makes it a versatile compound for various applications.

Properties

CAS No.

1856084-65-5

Molecular Formula

C14H16FN3O2

Molecular Weight

277.29 g/mol

IUPAC Name

2-[[[1-(2-fluoroethyl)-3-methylpyrazol-4-yl]amino]methyl]benzoic acid

InChI

InChI=1S/C14H16FN3O2/c1-10-13(9-18(17-10)7-6-15)16-8-11-4-2-3-5-12(11)14(19)20/h2-5,9,16H,6-8H2,1H3,(H,19,20)

InChI Key

YJYVTZYGLAJQNH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1NCC2=CC=CC=C2C(=O)O)CCF

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.